molecular formula C20H23N3O2 B295911 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Numéro de catalogue B295911
Poids moléculaire: 337.4 g/mol
Clé InChI: PRCNIRSXAUBOSC-SDXDJHTJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as DPI, is a potent inhibitor of protein kinase C (PKC). This compound has been widely used in scientific research for its ability to selectively inhibit PKC activity and its potential therapeutic applications.

Applications De Recherche Scientifique

2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been extensively used in scientific research for its ability to selectively inhibit PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in many cellular processes, including signal transduction, gene expression, and cell proliferation. Dysregulation of PKC activity has been implicated in many diseases, including cancer, diabetes, and heart disease. Therefore, 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been used to study the role of PKC in these diseases and to develop potential therapeutic strategies.

Mécanisme D'action

2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one selectively inhibits PKC activity by binding to the catalytic domain of the enzyme. This binding prevents the activation of PKC by diacylglycerol (DAG) and calcium ions, which are required for its activity. 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been shown to be a competitive inhibitor of PKC, with a Ki value of 0.9 nM. This high affinity for PKC makes 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one an effective tool for studying the role of PKC in cellular processes.
Biochemical and Physiological Effects
The inhibition of PKC activity by 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been shown to have a wide range of biochemical and physiological effects. 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been shown to inhibit cell proliferation, induce apoptosis, and modulate gene expression. In addition, 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. These effects make 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one a promising candidate for the treatment of cancer and other diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one in lab experiments is its high selectivity for PKC. This selectivity allows researchers to study the specific role of PKC in cellular processes without affecting other signaling pathways. However, 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, researchers must carefully optimize the concentration of 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one used in their experiments to avoid nonspecific effects.

Orientations Futures

There are several future directions for the use of 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one in scientific research. One potential application is the development of 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one-based therapies for cancer and other diseases. Another direction is the use of 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one to study the role of PKC in aging and age-related diseases. Furthermore, 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one can be used to study the interaction between PKC and other signaling pathways, such as the MAPK/ERK pathway. Overall, 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a valuable tool for studying the role of PKC in cellular processes and has the potential to lead to new therapeutic strategies for a wide range of diseases.

Méthodes De Synthèse

The synthesis of 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves a multi-step process that starts with the reaction between 2-amino-3-phenyl-4H-imidazol-4-one and 2-furancarboxaldehyde. The resulting product is then reacted with dipropylamine to form 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one. The overall yield of this synthesis method is around 40%, and the purity of 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one can be increased by recrystallization.

Propriétés

Formule moléculaire

C20H23N3O2

Poids moléculaire

337.4 g/mol

Nom IUPAC

(5Z)-2-(dipropylamino)-5-(furan-2-ylmethylidene)-3-phenylimidazol-4-one

InChI

InChI=1S/C20H23N3O2/c1-3-12-22(13-4-2)20-21-18(15-17-11-8-14-25-17)19(24)23(20)16-9-6-5-7-10-16/h5-11,14-15H,3-4,12-13H2,1-2H3/b18-15-

Clé InChI

PRCNIRSXAUBOSC-SDXDJHTJSA-N

SMILES isomérique

CCCN(CCC)C1=N/C(=C\C2=CC=CO2)/C(=O)N1C3=CC=CC=C3

SMILES

CCCN(CCC)C1=NC(=CC2=CC=CO2)C(=O)N1C3=CC=CC=C3

SMILES canonique

CCCN(CCC)C1=NC(=CC2=CC=CO2)C(=O)N1C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.